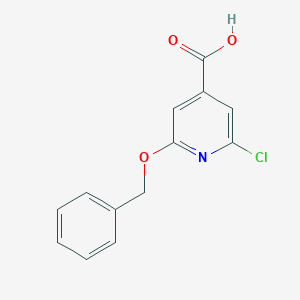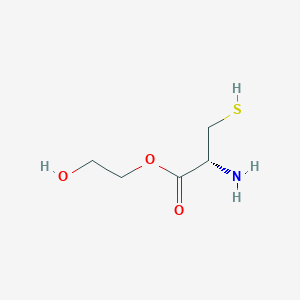
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate, also known as cysteine ethyl ester, is a derivative of the amino acid cysteine. It has gained attention in scientific research due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate is not fully understood. However, it is believed to work by increasing the levels of glutathione, a potent antioxidant, in cells. Glutathione plays a critical role in protecting cells from oxidative stress and damage. By increasing the levels of glutathione, 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate may help to prevent or reduce oxidative damage in cells.
Biochemical and Physiological Effects:
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the levels of glutathione in cells, as well as to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation. It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to dissolve in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an adjuvant therapy in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate and to optimize its use in various experimental settings.
In conclusion, 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate is a promising compound with potential therapeutic applications in various fields. Its ease of synthesis and purification, as well as its unique chemical properties, make it an attractive target for further research. With continued investigation, it may prove to be a valuable tool in the fight against disease.
Synthesis Methods
The synthesis of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate involves the reaction of 2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate with ethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been widely used in research laboratories and has been reported to yield high purity and good yields.
Scientific Research Applications
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate has been extensively studied for its therapeutic potential in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been reported to have antioxidant, anti-inflammatory, and anti-tumor properties. In addition, it has been shown to have a protective effect on neurons and to improve cognitive function in animal models.
properties
CAS RN |
181112-88-9 |
|---|---|
Product Name |
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate |
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-hydroxyethyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO3S/c6-4(3-10)5(8)9-2-1-7/h4,7,10H,1-3,6H2/t4-/m0/s1 |
InChI Key |
VLIHNGMXUIJCTK-BYPYZUCNSA-N |
Isomeric SMILES |
C(COC(=O)[C@H](CS)N)O |
SMILES |
C(COC(=O)C(CS)N)O |
Canonical SMILES |
C(COC(=O)C(CS)N)O |
synonyms |
L-Cysteine, 2-hydroxyethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



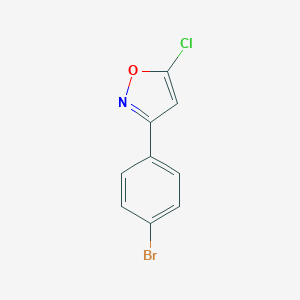
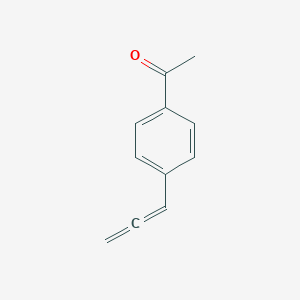
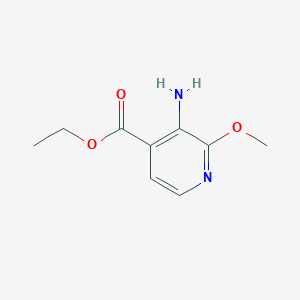

![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)

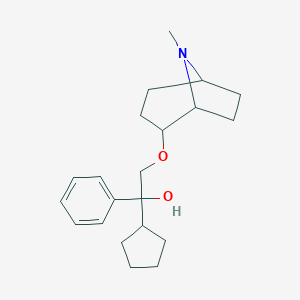
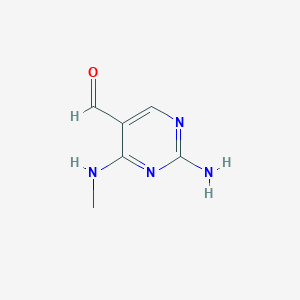
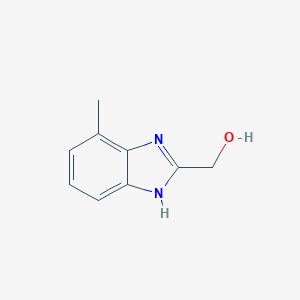
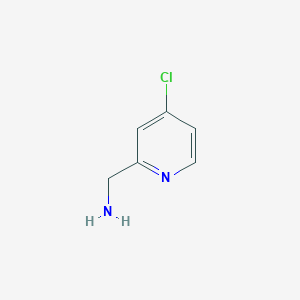
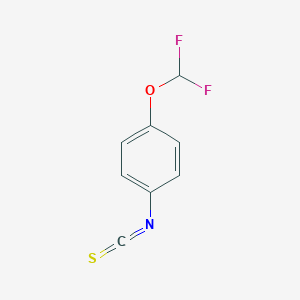
![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)
